molecular formula C4H10ClNO2S B3120361 Isopropyl(methyl)sulfamoyl chloride CAS No. 263169-13-7

Isopropyl(methyl)sulfamoyl chloride

Cat. No.: B3120361
CAS No.: 263169-13-7
M. Wt: 171.65 g/mol
InChI Key: GAOQGZLCQBFHCZ-UHFFFAOYSA-N
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Description

Isopropyl(methyl)sulfamoyl chloride, also known as N-methyl-N-(propan-2-yl)sulfamoyl chloride, is a chemical compound with the molecular formula C4H10ClNO2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an acylating agent in organic synthesis, particularly in the formation of sulfonamide structures .

Mechanism of Action

Target of Action

Isopropyl(methyl)sulfamoyl chloride primarily targets amines . It acts as an acylating agent, reacting with amines to form sulfonamide structures .

Mode of Action

The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the this compound molecule binds to the amine, resulting in the formation of a sulfonamide structure . This reaction is typically facilitated by the presence of a base .

Biochemical Pathways

The formation of sulfonamide structures can lead to the synthesis of various target compounds .

Pharmacokinetics

It’s known that the compound is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .

Result of Action

The primary result of the action of this compound is the formation of sulfonamide structures . These structures can be used to synthesize a variety of target compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to slowly hydrolyze in air . Additionally, it should be kept away from fire and high temperatures due to its flammability . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . Adequate ventilation should be provided in the working environment, and appropriate personal protective equipment such as protective gloves, goggles, and masks should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl(methyl)sulfamoyl chloride is typically synthesized through the reaction of isopropanol with methylsulfonyl chloride under acidic conditions. The reaction proceeds as follows:

(CH3)2CHOH+ClSO2CH3(CH3)2CHOSO2Cl+HCl(CH3)2CHOH + ClSO2CH3 → (CH3)2CHOSO2Cl + HCl (CH3)2CHOH+ClSO2CH3→(CH3)2CHOSO2Cl+HCl

This reaction requires careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where isopropanol and methylsulfonyl chloride are mixed in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other suitable methods to achieve the required purity for commercial use .

Chemical Reactions Analysis

Types of Reactions

Isopropyl(methyl)sulfamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

Scientific Research Applications

Isopropyl(methyl)sulfamoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an acylating agent in the synthesis of sulfonamide derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: Applied in the production of polymers and other materials that require sulfonamide linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl(methyl)sulfamoyl chloride is unique due to its specific combination of isopropyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex sulfonamide derivatives that are not easily accessible using other sulfonyl chlorides .

Properties

IUPAC Name

N-methyl-N-propan-2-ylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQGZLCQBFHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255631
Record name N-Methyl-N-(1-methylethyl)sulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263169-13-7
Record name N-Methyl-N-(1-methylethyl)sulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263169-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(1-methylethyl)sulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(propan-2-yl)sulfamoyl chloride
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Synthesis routes and methods

Procedure details

63.2 g (0.41 mol) of sulfur trioxide as a 52% solution in 1,2-dichloroethane were added with stirring at from 0 to 5° C. within 15 min to a solution of 70.0 g (0.752 mol) of α-picoline in 250 ml of 1,2-dichloroethane, followed by washing with 50 ml of 1,2-dichloroethane and stirring for 15 min until the temperature rose to 25° C. 26.3 g (0.342 mol) of 95% pure N-methyl-N-[1-methylethyl]amine were then added within 15 min with stirring at from 20 to 35° C., followed by washing with 50 ml of 1,2-dichloroethane and stirring at 55° C. for 15 min. After cooling to 20° C., 42.7 g (0.205 mol) of phosphorus pentachloride were added with stirring at from 20 to 32° C. within 15 min with external cooling, followed by washing with 150 ml of 1,2-dichloroethane. After stirring at 70° C. for 2 h, the reaction mixture was concentrated under reduced pressure and distilled via a Normag column head having a 10 cm column. 35 g (59.6% of theory) of the title compound having a boiling point of 110-115° C./30 mbar were obtained. Refractive index nD23=1.4620.
Quantity
63.2 g
Type
reactant
Reaction Step One
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solution
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70 g
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250 mL
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26.3 g
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42.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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